8-Cbz-8-azabicyclo[3.2.1]octan-2-one
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Overview
Description
8-Cbz-8-azabicyclo[3.2.1]octan-2-one is a nitrogen-containing heterocyclic compound. This compound is part of the 8-azabicyclo[3.2.1]octane family, which is known for its significant biological activities. The structure of this compound consists of a bicyclic framework with a nitrogen atom incorporated into the ring system, making it a valuable scaffold in medicinal chemistry and drug discovery .
Preparation Methods
The synthesis of 8-Cbz-8-azabicyclo[3.2.1]octan-2-one can be achieved through various methods. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This method typically starts with an acyclic precursor that contains the necessary stereochemical information to form the bicyclic structure. The stereochemical control can also be achieved directly during the transformation that generates the 8-azabicyclo[3.2.1]octane architecture .
Industrial production methods often involve the use of achiral tropinone derivatives, which undergo a desymmetrization process to yield the desired product. This process can be optimized to achieve high yields and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
8-Cbz-8-azabicyclo[3.2.1]octan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines and halides .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
8-Cbz-8-azabicyclo[3.2.1]octan-2-one has a wide range of scientific research applications. In chemistry, it serves as a key intermediate in the synthesis of various bioactive molecules. In biology and medicine, it is used in the development of drugs targeting the central nervous system, due to its structural similarity to tropane alkaloids .
In the pharmaceutical industry, this compound is explored for its potential as a monoamine neurotransmitter re-uptake inhibitor, which can be useful in treating conditions like depression and anxiety . Additionally, it has applications in the synthesis of nematicidal agents, which are used to control parasitic nematodes in agriculture .
Mechanism of Action
The mechanism of action of 8-Cbz-8-azabicyclo[3.2.1]octan-2-one involves its interaction with molecular targets in the central nervous system. It acts as a re-uptake inhibitor for monoamine neurotransmitters such as dopamine, serotonin, and noradrenaline. By inhibiting the re-uptake of these neurotransmitters, the compound increases their availability in the synaptic cleft, enhancing neurotransmission and alleviating symptoms of mood disorders .
Comparison with Similar Compounds
8-Cbz-8-azabicyclo[3.2.1]octan-2-one is unique due to its bicyclic structure and nitrogen atom incorporation. Similar compounds include other members of the 8-azabicyclo[3.2.1]octane family, such as 8-methyl-8-azabicyclo[3.2.1]octan-3-yl derivatives and 2-azabicyclo[3.2.1]octane . These compounds share similar structural features but differ in their substituents and specific biological activities.
Properties
IUPAC Name |
benzyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c17-14-9-7-12-6-8-13(14)16(12)15(18)19-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVWPFIXOQHLFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)CCC1N2C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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